molecular formula C7H11NaO3 B2654749 Sodium 3-(1-hydroxycyclobutyl)propanoate CAS No. 1909314-32-4

Sodium 3-(1-hydroxycyclobutyl)propanoate

Cat. No.: B2654749
CAS No.: 1909314-32-4
M. Wt: 166.152
InChI Key: AXOVKDGDDNTYSZ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 3-(1-hydroxycyclobutyl)propanoate typically involves the reaction of cyclobutanone with a suitable reagent to introduce the hydroxy group, followed by the addition of a propanoate moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods: standard industrial organic synthesis techniques, such as batch reactors and continuous flow systems, could be adapted for its production .

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(1-hydroxycyclobutyl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction could produce cyclobutyl alcohols .

Scientific Research Applications

Sodium 3-(1-hydroxycyclobutyl)propanoate has several applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Sodium 3-(1-hydroxycyclobutyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy group and cyclobutyl ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Sodium 3-(1-hydroxycyclobutyl)propanoate is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

sodium;3-(1-hydroxycyclobutyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3.Na/c8-6(9)2-5-7(10)3-1-4-7;/h10H,1-5H2,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXOVKDGDDNTYSZ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CCC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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